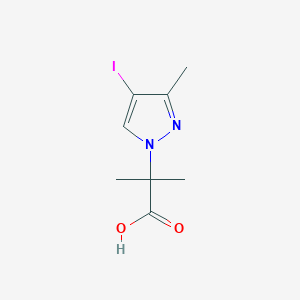
1-bromo-2,3,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
1-Bromo-2,3,5-trimethoxybenzene is a chemical compound used in organic synthesis as an intermediate . The primary targets of this compound are the molecules that it is designed to react with in the synthesis process . The role of these targets can vary widely depending on the specific reaction or process being carried out .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction . The bromine atom in the compound can be highly reactive, allowing it to form bonds with other molecules during the reaction . This can result in changes to the structure and properties of the target molecules .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in various biochemical pathways . The specific pathways and their downstream effects depend on the particular synthesis process in which the compound is used .
Result of Action
The result of the action of this compound is typically the formation of a new chemical compound or set of compounds . This occurs as a result of the compound’s interaction with its targets in the synthesis process .
Preparation Methods
1-Bromo-2,3,5-trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2,3,5-trimethoxybenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a solvent like carbon tetrachloride (CCl4). The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Bromo-2,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,3,5-trimethoxybenzene.
Scientific Research Applications
1-Bromo-2,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated aromatic compounds and biological molecules.
Medicine: Research into the potential medicinal properties of brominated compounds includes investigating their use as pharmaceuticals or as precursors to active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2,3,5-trimethoxybenzene can be compared to other brominated methoxybenzenes, such as:
1-Bromo-3,4,5-trimethoxybenzene: Similar in structure but with different positions of the methoxy groups, leading to variations in reactivity and applications.
2-Bromo-1,3,5-trimethoxybenzene: Another isomer with distinct chemical properties due to the different arrangement of substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.
Properties
CAS No. |
23030-39-9 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




